Adenosine

描述

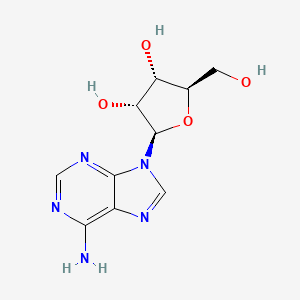

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | adenosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022558 | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |

| Record name | SID855932 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles (from water +3/2), Crystals from water, White crystalline powder | |

CAS No. |

58-61-7 | |

| Record name | Adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235.5 °C | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Adenosine Signaling in Neuronal Tissue: A Technical Guide for Researchers

An In-depth Guide to the Core Signaling Pathways, Experimental Methodologies, and Pharmacological Tools for Studying Adenosine (B11128) Neuromodulation.

This technical guide provides a comprehensive overview of this compound signaling pathways in the central nervous system (CNS). This compound, a ubiquitous purine (B94841) nucleoside, acts as a critical neuromodulator by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are integral to regulating a wide array of physiological and pathophysiological processes, including synaptic transmission, neuronal excitability, inflammation, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms underlying this compound's effects, standardized protocols for its study, and quantitative data for key pharmacological agents.

Core this compound Signaling Pathways

This compound's neuromodulatory effects are mediated through four receptor subtypes, each with distinct signaling cascades and physiological roles. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gαs). This differential coupling leads to opposing effects on the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

A1 Receptor (A1R) Signaling

The A1 receptor is a high-affinity receptor for this compound, widely expressed throughout the brain, including the hippocampus, cortex, and cerebellum.[1] Its activation is generally associated with neuroprotective and inhibitory effects.

Primary Signaling Cascade:

Upon agonist binding, the A1R activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G protein can directly modulate ion channel activity, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type voltage-gated calcium channels.[2] Activation of phospholipase C (PLC) has also been reported.[2]

Caption: A1 Receptor Signaling Pathway.

A2A Receptor (A2AR) Signaling

The A2A receptor is a lower-affinity receptor compared to A1R and is highly expressed in the striatum, nucleus accumbens, and olfactory tubercle. It plays a crucial role in modulating dopaminergic signaling and synaptic plasticity.

Primary Signaling Cascade:

A2ARs are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase upon activation.[3] This leads to an increase in intracellular cAMP and subsequent activation of PKA.[3] PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), influencing gene transcription related to neuronal survival and plasticity.[4] A2AR activation can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3]

Caption: A2A Receptor Signaling Pathway.

A2B Receptor (A2BR) Signaling

The A2B receptor has a lower affinity for this compound and is thought to be activated under conditions of high this compound concentration, such as ischemia or inflammation. It is widely distributed in the brain, including on astrocytes.

Primary Signaling Cascade:

Similar to A2AR, the A2BR couples to Gαs proteins to stimulate adenylyl cyclase and increase cAMP levels.[5] In some cell types, it can also couple to Gαq proteins, leading to the activation of PLC and the subsequent mobilization of intracellular calcium.[5] This dual coupling allows for a diverse range of cellular responses depending on the cellular context.

Caption: A2B Receptor Signaling Pathway.

A3 Receptor (A3R) Signaling

The A3 receptor, like the A1R, is coupled to Gαi/o proteins and generally exerts inhibitory effects. It is expressed at lower levels in the brain compared to A1 and A2A receptors but is implicated in conditions such as ischemia and inflammation.

Primary Signaling Cascade:

Activation of the A3R leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels via Gαi.[6] It can also activate PLC through G protein βγ subunits, leading to the generation of IP3 and DAG and subsequent calcium mobilization.[7] Furthermore, A3R signaling can involve the activation of the PI3K/Akt and MAPK pathways.[7]

Caption: A3 Receptor Signaling Pathway.

Quantitative Data on this compound Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key agonists and antagonists for human this compound receptor subtypes. These values are essential for the design and interpretation of experiments in this compound receptor research and drug development. Data are presented in nM.

Table 1: A1 this compound Receptor Ligand Affinities

| Compound | Type | Ki (nM) | Reference |

| This compound | Agonist | 10-30 | [8] |

| CPA | Agonist | ~1 | [6] |

| R-PIA | Agonist | ~1 | [9] |

| Tecadenoson | Agonist | <10 | [7] |

| DPCPX | Antagonist | 0.5-5 | [10] |

| KW-3902 | Antagonist | <10 | [7] |

| BG9928 | Antagonist | <10 | [7] |

Table 2: A2A this compound Receptor Ligand Affinities

| Compound | Type | Ki (nM) | Reference |

| This compound | Agonist | 10-30 | [8] |

| CGS 21680 | Agonist | 15-27 | [5][11] |

| NECA | Agonist | ~10-28 | [6][11] |

| Istradefylline (KW-6002) | Antagonist | 2.2-9.12 | [12] |

| Preladenant | Antagonist | 0.8 | [12] |

| ZM241385 | Antagonist | 0.4-1.6 | [2][12] |

| SCH-58261 | Antagonist | 1.1 | [12] |

Table 3: A2B this compound Receptor Ligand Affinities

| Compound | Type | Ki (nM) / EC50 (nM) | Reference |

| This compound | Agonist | >1000 (Ki) | [8] |

| NECA | Agonist | 1700 (EC50) | [13] |

| BAY 60-6583 | Agonist | ~10 (EC50) | [14] |

| PSB 603 | Antagonist | ~0.5 (Ki) | [14] |

| CVT-6883 | Antagonist | 22 (Ki) | [15] |

| PSB-1115 | Antagonist | ~865 (IC50) | [16] |

Table 4: A3 this compound Receptor Ligand Affinities

| Compound | Type | Ki (nM) | Reference |

| This compound | Agonist | ~1000 | |

| IB-MECA | Agonist | ~1 | |

| Cl-IB-MECA | Agonist | 0.33 | |

| MRS1220 | Antagonist | 0.65 | |

| MRS1191 | Antagonist | 31 | |

| L-249313 | Antagonist | ~150 |

Experimental Protocols

Standardized methodologies are crucial for the reliable investigation of this compound signaling pathways. The following section details protocols for three fundamental experimental techniques.

General Experimental Workflow

The study of this compound receptor signaling typically follows a multi-step process, from initial binding studies to functional characterization in cellular and tissue models.

Caption: General Experimental Workflow.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific this compound receptor subtype.

Objective: To quantify the interaction between a ligand and a receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The displacement of the radioligand by a non-labeled test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human this compound receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]DPCPX for A1R, [³H]ZM241385 for A2AR), and membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM NECA), radioligand, and membrane preparation.

-

Competitor Wells: Add serially diluted test compound, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing information on its agonist or antagonist activity at Gs- or Gi-coupled receptors.

Objective: To determine the functional potency (EC50 or IC50) of a compound.

Principle: For Gs-coupled receptors (A2A, A2B), agonist activation increases cAMP levels. For Gi-coupled receptors (A1, A3), agonist activation inhibits adenylyl cyclase, typically measured as a decrease in forskolin-stimulated cAMP production. The amount of cAMP is quantified using various methods, such as competitive immunoassays with fluorescent or luminescent readouts.

Methodology:

-

Cell Culture:

-

Culture cells (e.g., HEK293 or CHO) expressing the this compound receptor of interest in a 96- or 384-well plate.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

For Gi-coupled receptors (A1, A3): Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control.

-

Add serial dilutions of the test compound (agonist or antagonist). For antagonist testing, add a fixed concentration of a known agonist (e.g., NECA).

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Data Analysis:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound receptor modulation, providing insights into the effects on neuronal excitability.

Objective: To characterize the effects of this compound receptor ligands on ion channel currents and neuronal membrane potential.

Principle: A glass micropipette filled with a conductive solution is sealed onto the membrane of a neuron. In the whole-cell configuration, the membrane patch is ruptured, allowing for the control of the membrane potential (voltage-clamp) or the injection of current (current-clamp) to measure changes in ion flow and membrane excitability.

Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices or cultured neurons from the brain region of interest.

-

Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Pipette Preparation and Sealing:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate internal solution.

-

Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.

-

-

Whole-Cell Recording:

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record the currents flowing through ion channels. Apply voltage steps to study voltage-gated channels.

-

Current-Clamp Mode: Inject current to measure the resting membrane potential and evoke action potentials.

-

-

Drug Application:

-

Bath-apply the this compound receptor agonist or antagonist at known concentrations to the aCSF perfusing the slice or culture.

-

-

Data Acquisition and Analysis:

-

Record the changes in ion currents or membrane potential before, during, and after drug application.

-

Analyze the data to determine the effects of the compound on parameters such as current amplitude, channel kinetics, resting membrane potential, and action potential firing frequency.

-

References

- 1. Discovery of novel dual this compound A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional efficacy of this compound A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical this compound A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1 this compound receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of this compound Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the discovery of selective, high affinity A2B this compound receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological Characterization of Novel A3 this compound Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Role of adenosine in modulating neurotransmitter release

An In-depth Technical Guide to the Role of Adenosine (B11128) in Modulating Neurotransmitter Release

Executive Summary

This compound is a ubiquitous neuromodulator that plays a critical role in regulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Generated from the metabolic breakdown of this compound triphosphate (ATP), extracellular this compound levels rise in response to high metabolic activity, hypoxia, or ischemia, acting as a homeostatic signal to protect neural tissue.[2][3] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] The presynaptic modulation of neurotransmitter release is a primary function of this compound, with A1 and A2A receptors exerting opposing effects. A1 receptor activation is generally inhibitory, reducing the release of numerous neurotransmitters, while A2A receptor activation is typically facilitatory.[[“]][5] This dynamic interplay provides a sophisticated mechanism for fine-tuning neural circuits and is a key area of interest for the development of therapeutics targeting a range of neurological and psychiatric disorders.[6][7] This guide provides a technical overview of the core mechanisms, signaling pathways, and quantitative effects of this compound on major neurotransmitter systems, along with detailed experimental protocols for its study.

Core Mechanisms of this compound-Mediated Modulation

This compound's primary influence on neurotransmitter release occurs at the presynaptic terminal. The balance between the activation of high-affinity A1 receptors and A2A receptors dictates the net effect on synaptic transmission, which is often dependent on the level of neuronal activity and the specific brain region.[[“]]

The Dichotomous Role of A1 and A2A Receptors

This compound A1 Receptors (A1R): These receptors are widely distributed in the CNS and are coupled to inhibitory Gαi/o proteins.[8][9] Tonic activation of presynaptic A1Rs by ambient this compound maintains a low basal probability of transmitter release at many synapses, acting as a crucial brake on neuronal activity.[10] This inhibitory action is neuroprotective, preventing excitotoxicity by suppressing the release of excitatory neurotransmitters like glutamate (B1630785) during periods of excessive neuronal firing or metabolic stress.[5][11]

This compound A2A Receptors (A2AR): Coupled to stimulatory Gαs/olf proteins, A2A receptors are highly concentrated in dopamine-rich regions like the striatum but are also found on glutamatergic and cholinergic terminals.[12][13] Their activation typically enhances neurotransmitter release, counteracting the inhibitory effects of A1Rs.[[“]] This facilitatory role is particularly important during high-frequency synaptic activity.[[“]]

Signaling Pathways

The opposing effects of A1 and A2A receptors stem from their distinct intracellular signaling cascades.

A1 Receptor Inhibitory Signaling Pathway

Activation of the A1R by this compound initiates a Gαi/o-mediated cascade that suppresses neurotransmitter release through multiple mechanisms:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic this compound monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][11]

-

Modulation of Ion Channels: The Gβγ subunit released upon receptor activation directly interacts with ion channels. It inhibits voltage-gated Ca2+ channels (VGCCs), reducing the calcium influx necessary for synaptic vesicle fusion, and activates inwardly rectifying K+ channels, leading to membrane hyperpolarization and decreased neuronal excitability.[9][14]

-

Direct Interaction with Release Machinery: Evidence suggests Gβγ subunits can also directly bind to and inhibit components of the SNARE complex, suppressing vesicle exocytosis in a calcium-independent manner.[14]

References

- 1. The Role of Extracellular this compound in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound in the central nervous system: release mechanisms and extracellular concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacology of this compound Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A1 receptors self-regulate this compound release in the striatum: evidence of autoreceptor characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. jneurosci.org [jneurosci.org]

- 12. This compound A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound A1 receptors presynaptically modulate excitatory synaptic input onto subiculum neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Adenosine Receptor Subtypes: A Technical Guide to Physiological Functions and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128), a ubiquitous purinergic nucleoside, plays a critical role in cellular signaling and physiological regulation by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are widely distributed throughout the human body and are integral to the function of the central nervous, cardiovascular, and immune systems.[1] Their diverse signaling capabilities and involvement in numerous pathophysiological processes have established them as significant targets for therapeutic intervention in conditions ranging from neurodegenerative disorders and cardiac arrhythmias to inflammation and cancer.[3][4] This technical guide provides an in-depth overview of the this compound receptor subtypes, detailing their core signaling pathways, physiological functions, and the experimental methodologies used for their characterization. Quantitative data on ligand affinities and potencies are summarized, and key experimental protocols are outlined to serve as a resource for researchers in the field.

Introduction to this compound Receptors

This compound receptors are members of the P1 purinergic receptor family and are characterized by seven transmembrane-spanning alpha-helices.[4] The four subtypes—A1, A2A, A2B, and A3—are encoded by different genes and exhibit distinct affinities for this compound, tissue distribution, and G protein coupling preferences.[2][5] The A1 and A2A receptors demonstrate high affinity for this compound, whereas the A2B and A3 receptors have a lower affinity for the endogenous ligand.[5] This differential affinity dictates that A1 and A2A receptors are typically activated under basal physiological conditions, while A2B and A3 receptor activation often occurs when extracellular this compound levels are significantly elevated, such as during metabolic stress, hypoxia, or inflammation.[1][6]

The signaling cascades initiated by these receptors are primarily determined by their coupling to heterotrimeric G proteins. The A1 and A3 receptors predominantly couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic this compound monophosphate (cAMP).[5][7] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase cAMP levels.[5][7] Beyond this canonical pathway, this compound receptors can also engage other signaling molecules, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPK), contributing to the complexity of this compound-mediated cellular responses.[5][8]

This compound Receptor Subtypes: Signaling and Function

A1 this compound Receptor (A1AR)

The A1 receptor is ubiquitously expressed throughout the body, with high concentrations found in the brain (cortex, hippocampus, cerebellum), heart, and adipose tissue.[5][9] It plays a crucial role in neuromodulation and cardioprotection.

Signaling Pathways: A1AR activation primarily leads to the inhibition of adenylyl cyclase via Gαi/o, reducing cAMP levels and Protein Kinase A (PKA) activity.[5] Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-, P-, and Q-type calcium channels.[9] A1AR can also stimulate Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

Physiological Functions:

-

Central Nervous System: Presynaptically, A1ARs inhibit the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine, leading to sedative, anxiolytic, and anticonvulsant effects.[5] They are implicated in promoting sleep.[9]

-

Cardiovascular System: In the heart, A1AR activation decreases heart rate (negative chronotropy), contractility (negative inotropy), and atrioventricular conduction (negative dromotropy).[2][9] This makes this compound a therapeutic agent for supraventricular tachycardias.[2]

-

Renal System: A1ARs in the kidney cause vasoconstriction of the afferent arteriole, reducing the glomerular filtration rate.

-

Adipose Tissue: They inhibit lipolysis.[5]

A2A this compound Receptor (A2AAR)

A2A receptors are highly expressed in the basal ganglia (striatum), immune cells (lymphocytes, monocytes, neutrophils), platelets, and blood vessels.[5][10] They are key regulators of motor control and inflammation.

Signaling Pathways: A2AARs couple to Gαs proteins to activate adenylyl cyclase, leading to a significant increase in intracellular cAMP and subsequent activation of PKA.[5][11] This pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB).[6] A2AAR activation can also stimulate MAPK pathways such as ERK1/2 and p38 MAPK.[12]

Physiological Functions:

-

Central Nervous System: In the striatum, A2AARs form heteromers with dopamine (B1211576) D2 receptors and antagonize their function. This interaction is a key target for the treatment of Parkinson's disease.[11] They also regulate the release of glutamate and dopamine.[2]

-

Cardiovascular System: A2AARs mediate vasodilation, particularly in the coronary arteries, increasing blood flow to the myocardium.[2]

-

Immune System: A2AAR activation is predominantly immunosuppressive.[11][13] It inhibits the activation and function of T-cells, NK cells, and macrophages, and reduces the production of pro-inflammatory cytokines.[13] This makes A2AAR antagonists a promising area of research in cancer immunotherapy.[13]

A2B this compound Receptor (A2BAR)

A2B receptors have a lower affinity for this compound and are widely distributed at low levels throughout the body, including on mast cells, macrophages, intestinal epithelial cells, and vascular smooth muscle cells.[5] Their expression and function become more prominent under conditions of high this compound concentration, such as ischemia and inflammation.

Signaling Pathways: A2BARs primarily couple to Gαs to stimulate adenylyl cyclase and increase cAMP levels.[14][15] However, they can also couple to Gαq proteins, leading to the activation of PLC, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[5][16]

Physiological Functions:

-

Inflammation: A2BARs have a complex, context-dependent role in inflammation. They can promote the release of pro-inflammatory cytokines like IL-6 and IL-8 from various cell types.[16][17]

-

Asthma: They are involved in mast cell degranulation and bronchoconstriction.[15]

-

Angiogenesis: A2BAR activation can promote the release of angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to blood vessel formation.[17]

-

Cardioprotection: A2BARs play a role in ischemic preconditioning, a process where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.[16]

A3 this compound Receptor (A3AR)

The A3 receptor is expressed at low levels in the brain, heart, and immune cells, but its expression is often upregulated in inflammatory and cancerous tissues.[18][19] Like the A2B receptor, it has a lower affinity for this compound.

Signaling Pathways: The canonical signaling pathway for the A3AR involves coupling to Gαi proteins, which inhibits adenylyl cyclase and decreases intracellular cAMP.[20] It can also couple to Gαq to activate the PLC pathway.[18][20] Furthermore, A3AR activation robustly stimulates the MAPK/ERK pathway, often via Gαi/o and upstream intermediates like PI3K and Ras.[8][20] This receptor also activates the PI3K/Akt survival pathway.[20][21]

Physiological Functions:

-

Cardioprotection: Similar to A1 and A2B receptors, A3AR activation is involved in ischemic preconditioning and protects cardiac cells from ischemic damage.[21]

-

Inflammation: A3ARs exhibit a dual role in inflammation. Activation can be pro-inflammatory by promoting mast cell degranulation, but it can also have anti-inflammatory effects by inhibiting neutrophil function.

-

Cancer: A3AR is overexpressed in various tumor types.[22] Its activation can paradoxically lead to either the inhibition of tumor cell growth and induction of apoptosis or the promotion of tumor progression, depending on the cancer type and cellular context.[20][22] This has made A3AR agonists and antagonists subjects of intense investigation for cancer therapy.

Quantitative Pharmacology of this compound Receptors

The pharmacological characterization of this compound receptor subtypes relies on quantitative analysis of ligand binding and functional responses. The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors, while potency (EC50 or IC50) measures the concentration required to produce 50% of the maximal functional effect (for agonists) or inhibition (for antagonists).

Table 1: Binding Affinities (Ki) of Selected Ligands for Human this compound Receptor Subtypes

| Compound | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

|---|---|---|---|---|---|

| This compound | Endogenous Agonist | ~10-30 | ~10-30 | >1000 | ~1000 |

| NECA | Non-selective Agonist | 14 | 20 | 1600 | 25 |

| R-PIA | A1-selective Agonist | 1.0 | 2500 | 15000 | 3800 |

| CGS-21680 | A2A-selective Agonist | 2900 | 22 | >100000 | 48000 |

| Cl-IB-MECA | A3-selective Agonist | 252 | 330 | 1260 | 1.0 |

| DPCPX | A1-selective Antagonist | 0.5 | 4000 | 50000 | >10000 |

| ZM-241385 | A2A-selective Antagonist | 200 | 0.5 | 800 | 150 |

| MRS1754 | A2B-selective Antagonist | 1600 | 230 | 2.0 | >10000 |

| MRS1191 | A3-selective Antagonist | 600 | 3000 | 4000 | 3.0 |

Note: Ki values are approximate and can vary based on experimental conditions and tissue/cell type. Data compiled from multiple sources.[23][24][25][26]

Table 2: Functional Potencies (EC50/IC50) of Selected Ligands

| Compound | Receptor | Assay Type | Potency (nM) |

|---|---|---|---|

| NECA | A2A | cAMP Accumulation | 27.5 |

| Inupadenant (EOS-850) | A2A | cAMP Inhibition (IC50) | ~1-10 |

| CGS-21680 | A2A | GTPγS Binding | ~50-100 |

| Cl-IB-MECA | A3 | GTPγS Binding | ~2-5 |

Note: Potency values are illustrative and highly dependent on the specific assay and cell system used.[27][28]

Key Experimental Methodologies

The study of this compound receptors involves a variety of in vitro assays to determine ligand binding, receptor activation, and downstream signaling events.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. It involves the use of a high-affinity radiolabeled ligand that specifically binds to the receptor of interest.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[29] Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Incubation: A constant concentration of radioligand (e.g., [³H]CGS-21680 for A2AAR) is incubated with the membrane preparation in the presence of varying concentrations of a competing, non-radiolabeled test compound.[30]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[29] The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand and is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

cAMP Accumulation Assay

This functional assay is used to measure the activation of Gs-coupled receptors (A2A, A2B) or the inhibition of Gi-coupled receptors (A1, A3). It quantifies changes in intracellular cAMP levels in response to agonist or antagonist treatment.

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the this compound receptor subtype of interest are cultured in multi-well plates.

-

Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

-

Compound Treatment:

-

For Agonists (A2A/A2B): Cells are stimulated with varying concentrations of the test agonist for a defined period.

-

For Antagonists (A2A/A2B): Cells are pre-incubated with varying concentrations of the test antagonist before stimulation with a fixed concentration of a known agonist (e.g., NECA).[28]

-

For A1/A3 Receptors: Cells are first stimulated with an agent like forskolin (B1673556) (which directly activates adenylyl cyclase) to induce a high basal level of cAMP. The ability of an A1/A3 agonist to inhibit this forskolin-stimulated cAMP production is then measured.

-

-

Cell Lysis and cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, commonly employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE (Lanthanide Chelate Excite).[31]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the compound concentration. For agonists, the EC50 (concentration for 50% of maximal stimulation) is calculated. For antagonists, the IC50 (concentration for 50% inhibition of the agonist response) is determined.[28]

GTPγS Binding Assay

This functional assay measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[32] It is a direct measure of receptor-G protein coupling and can be used to determine the potency and efficacy of agonists.[32][33]

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, purified cell membranes expressing the receptor of interest are prepared.

-

Assay Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, a high concentration of GDP (to ensure binding is agonist-dependent), and varying concentrations of the test agonist.[34]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the [³⁵S]GTPγS-bound G proteins.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is measured by a scintillation counter.

-

Data Analysis: Agonist stimulation results in a dose-dependent increase in [³⁵S]GTPγS binding over basal levels. The EC50 and Emax (maximal effect) are determined from the dose-response curve, allowing for the characterization of full, partial, and inverse agonists.[34]

Conclusion

The four this compound receptor subtypes represent a sophisticated system for fine-tuning physiological responses to the metabolic state of the cell. Their distinct signaling pathways and tissue distributions allow for highly specific and often opposing effects, from regulating heart rate and neuronal activity to controlling inflammation and cell growth. The ongoing development of subtype-selective agonists and antagonists, guided by the robust experimental methodologies outlined in this guide, continues to uncover the therapeutic potential of targeting this receptor family. For drug development professionals, a deep understanding of the nuances of this compound receptor pharmacology, from ligand affinity to downstream functional consequences, is paramount for the rational design of novel therapeutics for a wide array of human diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound receptor - Wikipedia [en.wikipedia.org]

- 3. This compound receptors: what we know and what we are learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. This compound Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound A1 receptor - Wikipedia [en.wikipedia.org]

- 10. Characterization and expression of the human A2a this compound receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound A2A receptor - Wikipedia [en.wikipedia.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Frontiers | this compound-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 14. Frontiers | this compound A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 15. This compound A2B receptor - Wikipedia [en.wikipedia.org]

- 16. A2B this compound receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A2B this compound receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Expression of this compound receptor subclasses in malignant and adjacent normal human prostate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Introduction to this compound Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical this compound A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. innoprot.com [innoprot.com]

- 28. benchchem.com [benchchem.com]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Functional efficacy of this compound A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 33. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of adenosine A1 receptor agonists

An In-depth Technical Guide on the Core Mechanism of Action of Adenosine (B11128) A1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound A1 receptor (A1R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of a vast array of physiological processes.[1][2] With its ubiquitous expression, particularly in the central nervous system, cardiovascular system, and adipose tissue, the A1R presents a significant therapeutic target for neurological, cardiac, and metabolic disorders.[3][4][5] Agonist activation of the A1R initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gi/o family.[6][7] This guide provides a detailed examination of these mechanisms, from the canonical inhibition of adenylyl cyclase to the modulation of phospholipase C, ion channels, and MAPK/ERK pathways. Furthermore, it explores G protein-independent signaling via β-arrestin and furnishes detailed protocols for key experimental assays used to characterize A1R agonists.

Introduction to the this compound A1 Receptor

This compound is an endogenous nucleoside that functions as a crucial signaling molecule, especially under conditions of metabolic stress or hypoxia.[2] Its effects are mediated by four GPCR subtypes: A1, A2A, A2B, and A3.[2] The A1 receptor, like all GPCRs, features a structure of seven transmembrane helices connected by intracellular and extracellular loops.[1][2] It couples to heterotrimeric G proteins, specifically the Gi/o family (Gαi1, Gαi2, Gαi3, and Gαo), to transduce extracellular signals into intracellular responses.[6][7] The activation of A1R is generally associated with inhibitory effects, such as reduced neuronal excitability, slowed heart rate, and inhibition of lipolysis, making its agonists promising candidates for therapeutic intervention.[3][4][5]

The A1 Receptor Activation Cascade

The initiation of A1R signaling follows the classical model of GPCR activation. The process is a coordinated sequence of molecular events that translates agonist binding into the activation of intracellular effectors.

Ligand Binding and G Protein Coupling

The binding of an agonist to the extracellular domain of the A1R induces a critical conformational change in the receptor's structure.[8] This altered conformation allows the receptor to function as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein on the cytoplasmic side.[1][9] The A1R promotes the release of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit, which is then replaced by the more abundant intracellular guanosine triphosphate (GTP).[10] This GDP-GTP exchange triggers the dissociation of the G protein into two active signaling units: the Gαi/o-GTP subunit and the Gβγ dimer.[8][11] Both of these components are then free to interact with and modulate the activity of various downstream effector proteins.[10][11]

G Protein-Dependent Signaling Pathways

Following dissociation, the Gαi/o-GTP and Gβγ subunits modulate multiple intracellular signaling pathways, leading to the diverse physiological effects of A1R activation.

Inhibition of Adenylyl Cyclase (AC)

The most well-characterized signaling pathway for the A1R is the inhibition of adenylyl cyclase.[12] The activated Gαi-GTP subunit directly binds to and inhibits the activity of AC, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[6][12] The resulting decrease in intracellular cAMP concentration leads to reduced activity of its primary downstream effector, Protein Kinase A (PKA).[1][12] Since PKA phosphorylates a wide range of cellular proteins, including metabolic enzymes and transcription factors like the cAMP response element-binding protein (CREB), its inhibition has profound effects on cellular function.[12]

Activation of Phospholipase C (PLC)

A1R activation can also lead to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[12][13] This action generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[12] DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[12]

Modulation of Ion Channels

A1R signaling directly impacts neuronal and cardiac excitability through the modulation of ion channels.

-

Potassium (K+) Channels: The Gβγ subunit directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][12] This activation increases K+ efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. A1R can also activate ATP-sensitive K+ (KATP) channels.[12]

-

Calcium (Ca2+) Channels: A1R activation inhibits presynaptic N-, P-, and Q-type voltage-gated Ca2+ channels.[6] This reduces Ca2+ influx upon depolarization, thereby suppressing the release of excitatory neurotransmitters like glutamate.[3]

Activation of the MAPK/ERK Pathway

Activation of the A1R can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[13][14] This pathway is crucial for regulating cellular processes like proliferation and differentiation. The link between A1R and ERK activation can be mediated by several mechanisms, including Gβγ subunit-dependent activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, or through PKC activation via the PLC pathway.[11][14]

G Protein-Independent Signaling: The Role of β-Arrestin

Beyond classical G protein signaling, A1R can signal through G protein-independent pathways involving β-arrestins. Upon sustained agonist binding, the A1R is phosphorylated by G protein-coupled receptor kinases (GRKs).[15] This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[16] The binding of β-arrestin has two main consequences:

-

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, terminating the signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits, removing it from the cell surface.[1]

-

Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of signaling. For instance, it can mediate the activation of the MAPK/ERK pathway independently of G protein activation.[15][16]

Quantitative Pharmacology of A1 Receptor Agonists

The interaction of agonists with the A1R is quantified by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax) in downstream signaling assays. Below is a summary of pharmacological data for several common A1R agonists.

| Compound | Binding Affinity (pKi) | Functional Assay | Potency (pEC50) / Efficacy (Emax) | Reference |

| This compound | ~7.0 | β-arrestin | EC50 = 780 nM | [16][17] |

| CPA | 8.64 | GTPγS | pEC50 = 7.9 | [15][17] |

| β-arrestin | pEC50 = 7.8, Emax = 85% | [15] | ||

| CCPA | ~8.5-9.0 | DNA Synthesis | - | [14] |

| NECA | ~7.5 | β-arrestin | pEC50 = 7.1, Emax = 100% (reference) | [15] |

| Gi/Go Activation | EC50 = 21.9 nM | [18] | ||

| Cl-IB-MECA | 6.7 | β-arrestin | pEC50 = 7.0, Emax = 82% | [15] |

pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response compared to a reference full agonist.

Key Experimental Protocols

Characterizing the mechanism of action of A1R agonists requires a suite of specialized in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1R.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A1R (e.g., HEK293 or CHO cells).[19]

-

Incubation: Incubate the membranes with a fixed concentration of a high-affinity A1R radioligand (e.g., antagonist [3H]DPCPX or agonist [3H]CCPA) and varying concentrations of the unlabeled test compound.[15][20]

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures an agonist's ability to inhibit adenylyl cyclase activity.

-

Methodology:

-

Cell Culture: Seed cells expressing the A1R and a cAMP biosensor (e.g., GloSensor™) in a microplate.[21]

-

Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[19] Then, stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Agonist Treatment: Concurrently, treat the cells with varying concentrations of the A1R agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Measurement: After incubation, measure the intracellular cAMP levels. For luciferase-based sensors, this involves adding a substrate and measuring luminescence.[21]

-

Analysis: Plot the response (e.g., luminescence) against the log concentration of the agonist to determine the EC50 and Emax for the inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay quantifies G protein-independent signaling by directly measuring the interaction between the activated A1R and β-arrestin.

-

Methodology:

-

Cell Line: Use a cell line engineered to express the A1R fused to one part of a reporter enzyme (e.g., the large fragment of NanoLuc luciferase, LgBiT) and β-arrestin fused to the complementary part (e.g., SmBiT).[16][21]

-

Agonist Treatment: Seed the cells in a microplate and add varying concentrations of the test agonist.

-

Recruitment: Agonist binding activates the A1R, leading to its phosphorylation and the recruitment of the β-arrestin-SmBiT fusion protein. This brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase enzyme.

-

Measurement: Add the luciferase substrate (e.g., furimazine) and measure the resulting luminescence, which is directly proportional to the extent of β-arrestin recruitment.[21]

-

Analysis: Plot luminescence against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

The mechanism of action for this compound A1 receptor agonists is complex and multifaceted, extending far beyond the canonical inhibition of adenylyl cyclase. Activation of the A1R engages a network of signaling pathways, including PLC activation, direct modulation of critical ion channels, and stimulation of the MAPK/ERK cascade. Furthermore, the engagement of β-arrestin adds another layer of regulation, mediating both receptor desensitization and G protein-independent signaling. The potential for biased agonism, where a ligand preferentially activates one pathway over another, presents an exciting frontier for drug development, potentially allowing for the design of therapeutics that selectively engage desired signaling pathways while avoiding those that cause adverse effects.[15] A thorough understanding of these intricate mechanisms, verified through the rigorous application of the experimental protocols detailed herein, is essential for the successful development of novel and effective A1R-targeted therapies.

References

- 1. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | A1 this compound Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 4. Pharmacology and therapeutic applications of A1 this compound receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound A1 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cusabio.com [cusabio.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Functional selectivity of this compound A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of this compound A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. innoprot.com [innoprot.com]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of Highly Potent this compound A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

A Technical Guide to the Discovery and Characterization of Novel Adenosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and characterization of novel adenosine (B11128) analogs. Extracellular this compound is a critical signaling nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to neurodegenerative disorders has driven extensive research into the development of potent and selective this compound receptor ligands.[4][5][6][7] This document details the underlying signaling pathways, experimental protocols for characterization, and data for representative novel analogs.

This compound Receptors and Signaling Pathways

This compound receptors are classified into four subtypes, each with distinct tissue distribution and coupling to intracellular signaling cascades.[3] The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).[2] This differential coupling forms the basis of their opposing effects on the primary downstream effector, adenylyl cyclase (AC), and consequently, on intracellular cyclic AMP (cAMP) levels.[2][8]

-

A1 and A3 Receptors: Activation of A1 and A3 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[2] In some cases, these receptors can also activate phospholipase C (PLC), leading to an increase in inositol (B14025) phosphates and intracellular calcium.[9]

-

A2A and A2B Receptors: Conversely, agonist binding to A2A and A2B receptors stimulates adenylyl cyclase activity, leading to an elevation of intracellular cAMP levels.[2][8] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[8]

Discovery and Synthesis of Novel Analogs

The discovery of novel this compound analogs leverages several strategies, from traditional medicinal chemistry to modern computational approaches.

Discovery Strategies:

-

Structure-Activity Relationship (SAR) Studies: This classical approach involves systematically modifying the chemical structure of known ligands, like this compound or xanthine (B1682287) derivatives, to improve their affinity, selectivity, and pharmacokinetic properties.[10][11][12] Key modifications often target the N6- and 2-positions of the purine (B94841) ring and the 5'-position of the ribose moiety.[11][13][14]

-

Computational and Virtual Screening: Modern drug discovery often employs computational methods. Deep learning, pharmacophore modeling, and molecular docking can be used to screen vast virtual libraries of compounds to identify potential hits before committing to chemical synthesis.[15][16]

General Synthesis Workflow: The synthesis of this compound analogs often involves multi-step processes. A common strategy for creating N6-substituted analogs involves using a precursor like 6-chloropurine (B14466) riboside, which undergoes nucleophilic substitution at the C6 position with a desired amine.[13] Other routes focus on modifying the ribose sugar or building the purine ring system from scratch.

Pharmacological Characterization

Once synthesized, novel analogs undergo rigorous pharmacological characterization to determine their binding affinity, functional activity (agonist vs. antagonist), potency, and selectivity.

In Vitro Binding Assays

Binding assays are crucial for quantifying the affinity of a novel compound for its target receptor. A widely used method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay [17][18]

-

Materials & Reagents:

-

Membrane Preparation: Cell membranes expressing the human this compound receptor subtype of interest (e.g., from HEK-293 or CHO cells).[17]

-

Radioligand: A subtype-selective radioligand with high affinity (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[18]

-

Test Compound: The novel this compound analog.

-

Non-specific Binding Control: A high concentration of a standard non-selective agonist (e.g., NECA).[17]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.[17]

-

Filtration System: 96-well glass fiber filter plates and a vacuum manifold.[17]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound.

-

Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + high concentration of non-selective ligand).[17]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).[17]

-

Termination: Rapidly filter the contents of each well through the glass fiber filter plate under vacuum to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[17]

-

Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

In Vitro Functional Assays

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and quantify its potency (EC₅₀ for agonists) and efficacy.

Experimental Protocol: cAMP Accumulation Assay [5][18][19][20]

-

Materials & Reagents:

-

Whole Cells: A cell line stably expressing the this compound receptor subtype of interest.

-

Test Compound: The novel this compound analog.

-

Agonist/Antagonist Controls: Known selective agonists and antagonists for the receptor.

-

Adenylyl Cyclase Stimulator (for Gi-coupled receptors): Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.[18]

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, LANCE).

-

-

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well format and allow them to adhere overnight.

-

Pre-incubation: Pre-treat the cells with a PDE inhibitor. For antagonist testing, also pre-incubate with the novel compound before adding a known agonist.

-

Stimulation:

-

For Gs-coupled receptors (A2A/A2B): Add increasing concentrations of the test compound (to test for agonist activity).

-

For Gi-coupled receptors (A1/A3): Add a fixed concentration of forskolin along with increasing concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP production.[18]

-

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP production.[18]

-

Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

-